molecular formula C6H8N2O2 B024673 5-Ethyluracil CAS No. 4212-49-1

5-Ethyluracil

Cat. No.: B024673
CAS No.: 4212-49-1
M. Wt: 140.14 g/mol
InChI Key: RHIULBJJKFDJPR-UHFFFAOYSA-N
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Description

5-Ethyluracil, also known as 2,4-dihydroxy-5-ethylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an ethyl group at the fifth position of the uracil ring. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol .

Scientific Research Applications

5-Ethyluracil has a wide range of applications in scientific research:

Future Directions

5-Ethyluracil has several applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents . The compound is also used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA . Additionally, this compound has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases . As research continues, the potential therapeutic applications of this compound may become even more apparent, making it an exciting area of study for scientists and researchers .

Mechanism of Action

Target of Action

5-Ethyluracil is a pyrimidine derivative . , which is known to bind preferentially to the guanine and cytosine moieties of DNA.

Mode of Action

Based on its structural similarity to 5-fluorouracil, it may also interfere with dna synthesis by inhibiting the enzyme thymidylate synthase . This inhibition can lead to the disruption of DNA synthesis and function .

Biochemical Pathways

Non-coding rnas, which modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-fluorouracil . Given the structural similarity, this compound might have a similar impact.

Pharmacokinetics

Pharmacokinetic studies of this compound reveal that 1 hour after administration, the plasma concentration of this compound was 269 μM, and that of this compound, as the major metabolite of this compound, was 421 μM . The half-life of the terminal elimination increased from 114.5 min to 171.2 min, thus significantly increasing the mean residence time of this compound .

Result of Action

It’s known that this compound can selectively enhance the antitumor action of 5-fluorouracil, without significantly increasing its toxic side-effects . This results in a higher therapeutic index .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of ethyl acetoacetate with urea in the presence of a strong base can lead to the synthesis of this compound . .

Biochemical Analysis

Biochemical Properties

5-Ethyluracil interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of small interfering RNA duplexes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The cellular effects of this compound are diverse and context-dependent. For example, it has been shown to stimulate transcription from this compound-bearing templates, with a 200% transcription yield compared to natural thymine . This suggests that this compound can influence gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes. For instance, it has been shown to be incorporated into DNA, altering its structure and influencing transcription .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been shown to enhance the antitumor efficacy of 5-fluorouracil, without significantly increasing its toxic side-effects . This suggests that this compound may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyluracil typically involves the reaction of urea with ethyl 2-formylbutyrate in the presence of fuming sulfuric acid. The reaction is carried out at temperatures ranging from 8°C to 100°C over a period of 66 hours. The reaction mixture is then cooled, and the solid product is collected by filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques helps in obtaining this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted uracil derivatives, which have significant applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: 5-Ethyluracil is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized nucleic acid analogs and in the study of nucleic acid interactions .

Properties

IUPAC Name

5-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIULBJJKFDJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194959
Record name 5-Ethyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4212-49-1
Record name 5-Ethyl-2,4(1H,3H)-pyrimidinedione
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Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Synthesis routes and methods I

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Ethyluracil exert its antiviral effect?

A1: 5EtUra primarily acts as a virostatic agent by getting incorporated into viral DNA during replication, disrupting further DNA synthesis and hindering viral propagation. []

Q2: Does this compound affect mammalian cells similarly to viruses?

A2: While 5EtUra can incorporate into mammalian DNA, it exhibits significantly lower toxicity towards mammalian cells compared to some antiviral nucleoside analogs. [] This selectivity is likely due to its lower affinity for cellular thymidine kinase compared to viral thymidine kinases. []

Q3: Are there any specific cellular processes affected by this compound incorporation into DNA?

A3: Research suggests 5EtUra incorporation into Escherichia coli DNA primarily impacts ribonucleic acid synthesis. [] Additionally, studies show that 5EtUra might not significantly alter DNA's normal response to UV light compared to thymidine. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H8N2O2, and its molecular weight is 140.14 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, researchers have utilized various spectroscopic techniques for structural elucidation, including:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR and 13C-NMR data have been instrumental in identifying this compound and its metabolites, as well as determining its conformation in solution. [, , ]
  • Mass Spectrometry: This technique, coupled with NMR, provides definitive identification of 5EtUra and its metabolites. [, ]
  • X-ray Diffraction: This method revealed the solid-state structure of this compound derivatives. [, ]

Q6: Is there information available regarding the stability of this compound under various conditions?

A6: Studies show that 5EtUra is relatively stable in aqueous solutions, allowing for intravenous administration. [] Additionally, a study investigated the compound's stability in the presence of a Pt catalyst, suggesting its potential use in fuel cell applications. []

Q7: Are there any known catalytic properties associated with this compound?

A7: Research indicates that 5EtUra and its derivatives can accelerate the electrochemical reduction of oxygen on platinum catalysts in fuel cells. [] This catalytic activity appears to be related to the adsorption of 5EtUra onto the catalyst surface, facilitating oxygen reduction. []

Q8: How do structural modifications of this compound impact its antiviral activity?

A8: Studies examining a range of 5-substituted uracils, including this compound, reveal that even minor changes to the substituent can significantly influence the compound's antiviral activity. [, , , ] Specifically:

  • This compound: Demonstrates potent inhibitory effects against various viruses, including Herpes Simplex Virus (HSV). [, , , ]
  • 5-Bromouracil: Shows similar susceptibility to restriction endonucleases as thymine when incorporated into DNA. []
  • 5-Cyanouracil and this compound: Exhibit strong resistance to specific restriction endonucleases. []

Q9: Have researchers explored modifications to improve the potency and selectivity of this compound?

A9: Yes, various modifications have been explored to optimize the pharmacological profile of 5EtUra:

  • Lipophilic Prodrugs: Synthesizing lipophilic prodrugs, like 5′-O-valeryl-5-ethyl-2′-deoxyuridine, aimed to enhance brain penetration, although further studies are needed to assess its efficacy against intracerebral infections. []
  • Fluorinated Derivatives: Introduction of fluorine atoms, as seen in 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU), resulted in potent anti-HSV activity and improved pharmacokinetic properties. [, , ]
  • 6-Benzyl Analogs: These modifications led to the development of potent anti-HIV agents with submicromolar to nanomolar activity. [, ]

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo?

A10: Following intravenous administration in rats, 5EtUra is rapidly cleared from the bloodstream, primarily eliminated through urine (97%) within 72 hours. [, ] The primary metabolites identified are this compound and 5-(1-hydroxyethyl)uracil. [, , , ] Studies using liver cells and perfused rat liver models indicate that hepatic metabolism plays a significant role in 5EtUra elimination. [, ]

Q11: What is the evidence for the antiviral activity of this compound and its derivatives?

A11: Numerous in vitro and in vivo studies have demonstrated the antiviral efficacy of 5EtUra and its analogs:

  • Anti-HSV activity: FEAU exhibits potent activity against HSV-1 and HSV-2 in vitro, comparable to acyclovir. []
  • Anti-HIV activity: 6-Benzyl analogs of 5EtUra demonstrate potent and selective inhibition of HIV-1 replication in MT-4 cells. []
  • Anti-woodchuck hepatitis virus activity: FEAU caused a sustained decrease in viral replication in chronically infected woodchucks. []

Q12: Have any studies utilized this compound for in vivo imaging of viral infection or gene expression?

A12: Yes, researchers have successfully employed 18F-labeled FEAU (18F-FEAU) as a PET tracer to image:

  • HSV1-tk reporter gene expression: In living subjects, including tumor-bearing mice, demonstrating its utility for monitoring gene therapy. [, , , ]
  • Lymph node micrometastases: Using an oncolytic herpes virus expressing HSV1-tk, showcasing its potential for cancer staging. []

Q13: Is there any evidence for the development of resistance to this compound or its derivatives?

A14: While limited data exists specifically for 5EtUra, studies on related compounds suggest potential mechanisms of resistance. For example, mutations in viral thymidine kinases could potentially reduce the phosphorylation and activation of 5EtUra, leading to resistance. [, ] Further research is crucial to fully understand and address the emergence of resistance.

Q14: Are there any strategies being explored to improve the delivery of this compound to specific targets or tissues?

A14: Researchers are actively exploring ways to enhance 5EtUra delivery:

  • Lipophilic Prodrugs: Designing lipophilic prodrugs, like the ones with valeryl esters, aims to improve penetration across biological barriers, such as the blood-brain barrier, enhancing its distribution to the central nervous system. []

Q15: What analytical techniques are commonly used to characterize and quantify this compound and its metabolites?

A15: Researchers have employed a combination of techniques to analyze 5EtUra:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection or mass spectrometry, allows for separation and quantification of 5EtUra and its metabolites in various biological matrices. [, , , ]
  • Thin Layer Chromatography (TLC): This technique, often combined with autoradiography, allows for rapid separation and visualization of radiolabeled 5EtUra and its metabolites in biological samples. [, ]

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